3-[Bromo(4-nitrophenyl)methylidene]-2-benzothiophen-1(3H)-one
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Overview
Description
3-[Bromo(4-nitrophenyl)methylidene]-2-benzothiophen-1(3H)-one is a complex organic compound that features a benzothiophene core substituted with a bromo and nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bromo(4-nitrophenyl)methylidene]-2-benzothiophen-1(3H)-one typically involves multi-step organic reactions. One common method includes the bromination of a benzothiophene derivative followed by nitration. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors and continuous flow systems to handle the reactions more effectively .
Chemical Reactions Analysis
Types of Reactions
3-[Bromo(4-nitrophenyl)methylidene]-2-benzothiophen-1(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert nitro groups to amines, altering the compound’s properties.
Substitution: Halogen atoms like bromine can be replaced with other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could introduce various functional groups .
Scientific Research Applications
3-[Bromo(4-nitrophenyl)methylidene]-2-benzothiophen-1(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action for 3-[Bromo(4-nitrophenyl)methylidene]-2-benzothiophen-1(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or modifying the activity of these targets. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-nitrophenol: Shares the bromo and nitro functional groups but lacks the benzothiophene core.
3-Bromo-4-methylaniline: Similar in having a bromo substituent but differs in the overall structure and functional groups.
Uniqueness
3-[Bromo(4-nitrophenyl)methylidene]-2-benzothiophen-1(3H)-one is unique due to its combination of a benzothiophene core with bromo and nitrophenyl substituents. This unique structure imparts specific chemical and physical properties that make it valuable for various applications .
Properties
CAS No. |
62497-45-4 |
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Molecular Formula |
C15H8BrNO3S |
Molecular Weight |
362.2 g/mol |
IUPAC Name |
3-[bromo-(4-nitrophenyl)methylidene]-2-benzothiophen-1-one |
InChI |
InChI=1S/C15H8BrNO3S/c16-13(9-5-7-10(8-6-9)17(19)20)14-11-3-1-2-4-12(11)15(18)21-14/h1-8H |
InChI Key |
SCWNSXXYDWACLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C3=CC=C(C=C3)[N+](=O)[O-])Br)SC2=O |
Origin of Product |
United States |
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